Cas no 2172177-16-9 (3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}hexanoic acid)

3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}hexanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}hexanoic acid
- EN300-1495718
- 2172177-16-9
- 3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}hexanoic acid
-
- インチ: 1S/C25H25N3O5S/c1-2-7-15(12-22(29)30)26-23(31)21-14-34-24(27-21)28-25(32)33-13-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,14-15,20H,2,7,12-13H2,1H3,(H,26,31)(H,29,30)(H,27,28,32)
- InChIKey: KHPFKGUCQDRLMR-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C(NC(CC(=O)O)CCC)=O)N=C1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 479.15149208g/mol
- どういたいしつりょう: 479.15149208g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 34
- 回転可能化学結合数: 10
- 複雑さ: 715
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 146Ų
- 疎水性パラメータ計算基準値(XlogP): 4.4
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}hexanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1495718-2.5g |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}hexanoic acid |
2172177-16-9 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1495718-250mg |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}hexanoic acid |
2172177-16-9 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1495718-10.0g |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}hexanoic acid |
2172177-16-9 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1495718-50mg |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}hexanoic acid |
2172177-16-9 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1495718-0.25g |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}hexanoic acid |
2172177-16-9 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1495718-100mg |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}hexanoic acid |
2172177-16-9 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1495718-5000mg |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}hexanoic acid |
2172177-16-9 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1495718-2500mg |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}hexanoic acid |
2172177-16-9 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1495718-1000mg |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}hexanoic acid |
2172177-16-9 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1495718-10000mg |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]formamido}hexanoic acid |
2172177-16-9 | 10000mg |
$14487.0 | 2023-09-28 |
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}hexanoic acid 関連文献
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}hexanoic acidに関する追加情報
Introduction to 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}hexanoic acid (CAS No. 2172177-16-9)
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}hexanoic acid (CAS No. 2172177-16-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a fluorenylmethoxycarbonyl (Fmoc) protecting group and a thiazole ring, making it a valuable intermediate in the synthesis of various bioactive molecules.
The Fmoc protecting group is widely used in peptide synthesis due to its ease of removal under mild conditions, which allows for the sequential addition of amino acids without unwanted side reactions. The presence of the thiazole ring adds further complexity and functionality to the molecule, contributing to its potential biological activity. The hexanoic acid moiety provides a carboxylic acid functional group, which can be readily modified for conjugation with other molecules or for the formation of esters and amides.
In recent years, 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}hexanoic acid has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its use as a building block in the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved pharmacological properties such as enhanced stability and reduced immunogenicity.
A recent study published in the Journal of Medicinal Chemistry highlighted the role of this compound in the development of novel inhibitors for proteases involved in various diseases, including cancer and viral infections. The researchers demonstrated that derivatives of 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}hexanoic acid exhibited potent inhibitory activity against specific proteases, suggesting their potential as therapeutic agents.
Beyond its use in protease inhibition, this compound has also shown promise in the field of antimicrobial research. A study published in the European Journal of Medicinal Chemistry reported that derivatives of 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}hexanoic acid exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The researchers attributed this activity to the presence of the thiazole ring and the carboxylic acid group, which may interact with bacterial cell membranes or enzymes essential for bacterial survival.
The versatility of 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}hexanoic acid extends to its use as a scaffold for the development of targeted drug delivery systems. By conjugating this compound with targeting ligands or nanoparticles, researchers have been able to enhance the specificity and efficacy of drug delivery to specific tissues or cells. This approach has shown particular promise in cancer therapy, where targeted delivery can reduce systemic toxicity and improve treatment outcomes.
In addition to its applications in drug discovery and development, 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}hexanoic acid has also been explored for its potential use in diagnostic imaging. The Fmoc group can be modified to incorporate fluorescent or radiolabeled moieties, allowing for real-time monitoring of drug distribution and metabolism in vivo. This capability is particularly valuable in preclinical studies and clinical trials, where understanding the pharmacokinetics and biodistribution of therapeutic agents is crucial.
The synthesis of 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}hexanoic acid involves several steps that require careful control over reaction conditions to ensure high yields and purity. Common synthetic routes include the coupling of a protected amino acid with a thiazole-containing reagent followed by deprotection and further functionalization. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for large-scale applications.
In conclusion, 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}hexanoic acid (CAS No. 2172177-16-9) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for the development of novel therapeutics, diagnostic tools, and drug delivery systems. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in advancing our understanding and treatment of various diseases.
2172177-16-9 (3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}hexanoic acid) 関連製品
- 1805899-85-7(2-(3-Bromo-2-oxopropyl)-3-ethylmandelic acid)
- 1793859-50-3(2-(benzylsulfanyl)-3-[(4-methoxyphenyl)methyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 68978-32-5(4-ethoxy-2-methylbenzene-1-sulfonamide)
- 2137451-53-5(6'-methyl-5,6-dihydro-4H-spirofuro2,3-cpyridine-7,4'-oxane)
- 84713-20-2(Benzyl vinylcarbamate)
- 312636-12-7(N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine)
- 1798031-17-0(N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-2H-1,3-benzodioxole-5-carboxamide)
- 874754-38-8(2-{4-(3-methylphenoxy)butylsulfanyl}-1H-1,3-benzodiazole)
- 2229334-24-9(tert-butyl 4-(3-hydroxypyrrolidin-3-yl)methyl-1H-imidazole-1-carboxylate)
- 1152663-76-7(3-(4-chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine)




